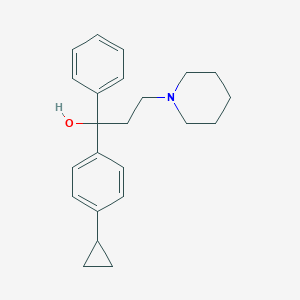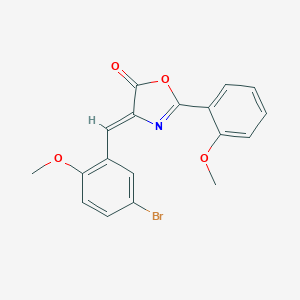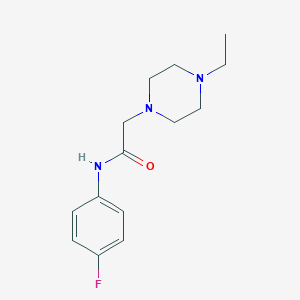
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol, also known as CPP, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of compounds known as opioids, which are known for their analgesic properties. In
科学研究应用
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol as an analgesic, as it has been shown to be effective in reducing pain in animal models. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of certain neurotransmitters in the brain that are associated with mood regulation.
作用机制
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol acts on the central nervous system by binding to opioid receptors, which are located throughout the body. When 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol binds to these receptors, it activates a cascade of events that ultimately leads to the reduction of pain and the modulation of mood. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to have a high affinity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects
In addition to its analgesic and antidepressant effects, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to have a number of other biochemical and physiological effects. For example, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to cause respiratory depression in animal models, which is a common side effect of opioids. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has also been shown to cause sedation and hypothermia, which may limit its use in certain experimental settings.
实验室实验的优点和局限性
One advantage of using 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol in lab experiments is its high potency, which allows for the use of lower doses and reduces the risk of side effects. Additionally, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has a relatively long half-life, which allows for sustained effects over a longer period of time. However, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol also has a number of limitations for lab experiments, including its potential for respiratory depression and sedation, which may limit its use in certain experimental settings.
未来方向
There are a number of future directions for research on 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and its potential therapeutic applications. One area of research could focus on the development of novel analogs of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol that have improved pharmacokinetic properties and reduced side effects. Additionally, research could focus on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and other opioids in combination with other drugs, such as non-steroidal anti-inflammatory drugs, to improve their analgesic effects. Finally, research could focus on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and other opioids in the treatment of other conditions, such as anxiety and post-traumatic stress disorder.
合成方法
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol can be synthesized using a variety of methods, including the reduction of ketones and the coupling of aryl halides with amines. One common method of synthesis involves the reduction of 1-(4-cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanone using sodium borohydride in the presence of methanol. This method results in the formation of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol with high yield and purity.
属性
产品名称 |
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC 名称 |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2 |
InChI 键 |
GZUDNCQEOHGFEE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
规范 SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)



![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)